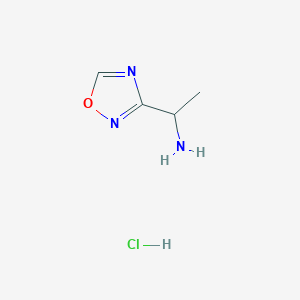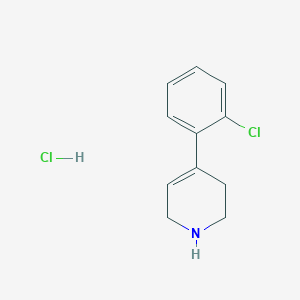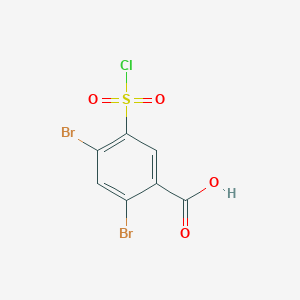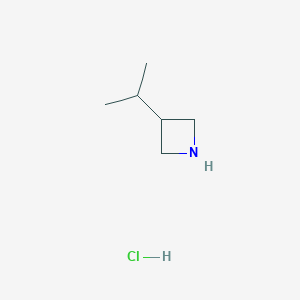![molecular formula C13H22ClNO2 B1430029 (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1443931-88-1](/img/structure/B1430029.png)
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
概要
説明
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a beta-adrenergic receptor agonist, which means that it interacts with the beta-adrenergic receptors in the body and activates them. In
作用機序
The mechanism of action of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with the beta-adrenergic receptors in the body. These receptors are located in several tissues, including the heart, lungs, and blood vessels. When ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride binds to these receptors, it activates them and leads to several physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride are primarily due to its activation of the beta-adrenergic receptors in the body. These effects include increased heart rate, increased blood pressure, and bronchodilation. In addition, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride in lab experiments include its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research on ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride. One potential direction is the development of more potent and selective beta-adrenergic receptor agonists. Another direction is the investigation of the anti-inflammatory properties of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride should be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has potential applications in the field of pharmacology. Its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
科学的研究の応用
((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been extensively studied for its potential applications in the field of pharmacology. It has been found to be a potent beta-adrenergic receptor agonist, which means that it can be used to activate beta-adrenergic receptors in the body. This activation can lead to several physiological effects, including increased heart rate, increased blood pressure, and bronchodilation.
特性
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBQULKGQBSMF-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
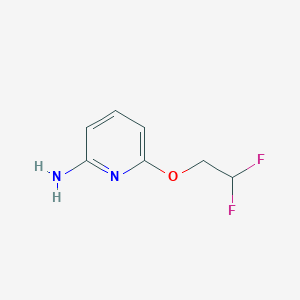
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
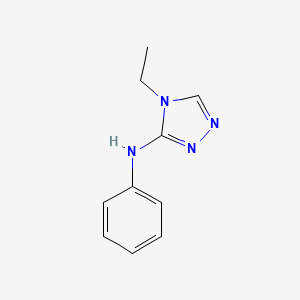
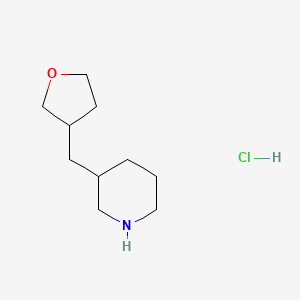
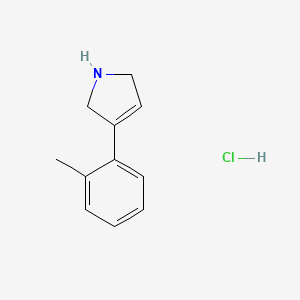
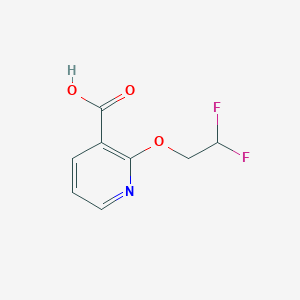
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
